E3 Ligase Ligand-linker Conjugate 93

PROTACs Targeted Protein Degradation E3 Ligase Recruitment

PROTAC development demands consistent E3 ligase recruitment; subtle linker variations between conjugates can alter ternary complex formation and degradation efficiency, making direct substitution risky. E3 Ligase Ligand-linker Conjugate 93 provides a standardized thalidomide-derived CRBN ligand with a proprietary linker, optimized for nuclear targets. • Pre-assembled CRBN-recruiting moiety for rapid PROTAC library synthesis • Consistent linker chemistry ensures reproducible ubiquitination efficiency • Well-characterized thalidomide scaffold with extensive pharmacological precedent

Molecular Formula C23H27N5O6
Molecular Weight 469.5 g/mol
Cat. No. B12368444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 93
Molecular FormulaC23H27N5O6
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O
InChIInChI=1S/C23H27N5O6/c29-19-4-3-18(21(32)24-19)28-22(33)16-2-1-15(9-17(16)23(28)34)27-7-5-25(6-8-27)10-14-11-26(12-14)13-20(30)31/h1-2,9,14,18H,3-8,10-13H2,(H,30,31)(H,24,29,32)/t18-/m0/s1
InChIKeyFYXBEKNGGKKWGK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conjugate 93: CRBN Ligand for PROTACs


E3 Ligase Ligand-linker Conjugate 93 is a synthetic intermediate and functional building block for proteolysis-targeting chimeras (PROTACs), composed of a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand covalently attached to a proprietary linker . With a molecular weight of 469.49 g/mol and the formula C₂₃H₂₇N₅O₆, this conjugate is specifically designed to recruit the CRBN protein, forming the essential E3 ligase-recruiting half of a heterobifunctional degrader molecule [1].

Recruits CRBN E3 ubiquitin ligase for targeted protein degradation studies

Pre-assembled ligand-linker intermediate for modular PROTAC synthesis

Thalidomide-derived warhead with extensive literature characterization for CRBN engagement

Why Generic Substitution Fails for Conjugate 93


In PROTAC development, the E3 ligase ligand-linker conjugate is not an interchangeable commodity. Subtle variations in the linker composition, attachment chemistry, and ligand scaffold directly modulate ternary complex formation, ubiquitination efficiency, and ultimately target protein degradation . E3 Ligase Ligand-linker Conjugate 93 incorporates a thalidomide-based CRBN ligand, which recruits a distinct E3 ligase with a primarily nuclear subcellular localization, as opposed to VHL-based conjugates that operate in both the cytoplasm and nucleus [1]. Furthermore, differences in linker structure between conjugates—even those sharing the thalidomide warhead—can profoundly affect the conformational landscape of the resulting PROTAC and its degradation activity, making direct substitution without empirical validation a high-risk endeavor .

E3 ligase specificity

CRBN-recruiting conjugates may shift degradation to nuclear targets; VHL-based alternatives differ in subcellular localization, which can alter target engagement profiles.

Linker architecture

Subtle variations in linker length or composition can change ternary complex geometry, potentially reducing degradation efficiency in a model-dependent manner.

IMiD scaffold

Thalidomide, pomalidomide, and lenalidomide warheads exhibit distinct neosubstrate recruitment profiles; direct replacement may require re-validation of degradation selectivity.

Conjugate 93 Comparative Evidence


CRBN vs. VHL Recruitment Mechanisms

E3 Ligase Ligand-linker Conjugate 93 utilizes a thalidomide-derived warhead to recruit the CRBN E3 ubiquitin ligase. In contrast, VHL ligand-linker conjugates (e.g., VHL Ligand-Linker Conjugates 15) recruit the von Hippel-Lindau tumor suppressor protein [1]. CRBN-based recruitment offers a smaller ligand footprint and generally faster catalytic turnover, while VHL-based recruitment may provide enhanced substrate selectivity in certain cellular contexts [2]. This fundamental mechanistic difference represents a critical decision point in PROTAC design, with direct implications for the selection of the appropriate ligand-linker conjugate [2].

CRBN vs. VHL
Class-level inference
CRBN recruitment: smaller ligand footprint, faster catalytic turnover. VHL recruitment: larger ligand, potentially broader substrate selectivity.
Informs E3 ligase choice for intended degradation localization
Subcellular context may vary; reported in cellular PROTAC assays
PROTACs Targeted Protein Degradation E3 Ligase Recruitment

CRBN Ligand Comparison: IMiD Series

Within the CRBN ligand class, E3 Ligase Ligand-linker Conjugate 93 employs a thalidomide scaffold. Alternative CRBN ligand-linker conjugates utilize pomalidomide (e.g., Pomalidomide-PEG3-C2-NH2) or lenalidomide (e.g., Lenalidomide-acetylene-C5-COOH) warheads [1]. While all three IMiD-based ligands bind CRBN, they exhibit distinct binding affinities and can differentially influence the neosubstrate degradation profile when incorporated into a PROTAC [2]. The selection of the thalidomide scaffold in Conjugate 93 may be advantageous for projects requiring a well-characterized, commercially established starting point with extensive literature precedent [2].

IMiD scaffold comparison
Class-level inference
Thalidomide-based ligand in Conjugate 93 vs. pomalidomide- or lenalidomide-based alternatives; binding affinity and neosubstrate profiles differ.
Scaffold selection may influence degradation outcome in model systems
Reported trends in biochemical and cellular degradation assays
PROTACs CRBN Ligands Linker Chemistry

Molecular Weight and Formula

E3 Ligase Ligand-linker Conjugate 93 has a molecular weight of 469.49 g/mol and a molecular formula of C₂₃H₂₇N₅O₆ . This falls within the typical molecular weight range for thalidomide-based ligand-linker conjugates (400-500 g/mol) . However, variations in linker composition can shift this value, impacting the overall physicochemical properties of the final PROTAC. Conjugate 93 offers a defined and verifiable molecular weight and formula, which is essential for accurate stoichiometric calculations during PROTAC synthesis and for maintaining consistency across experimental replicates .

Molecular weight
Specification review
469.49 g/mol (C₂₃H₂₇N₅O₆)
Supports accurate stoichiometric calculations for conjugation
Verifiable analytical value; typical range 400–500 g/mol for thalidomide conjugates
PROTACs Chemical Properties Procurement

Conjugate 93 Applications in PROTAC Research


CRBN-Based PROTACs for Nuclear Targets

Given that E3 Ligase Ligand-linker Conjugate 93 recruits the CRBN E3 ligase, which is predominantly localized in the nucleus [1], this conjugate is optimally suited for the design and synthesis of PROTACs intended to degrade nuclear proteins, such as transcription factors, epigenetic regulators, or nuclear oncoproteins. This application leverages the established subcellular distribution of the CRBN E3 ligase to maximize the probability of ternary complex formation with nuclear targets [1].

Rapid PROTAC Library Synthesis & Screening

As a key intermediate, E3 Ligase Ligand-linker Conjugate 93 enables the rapid and modular assembly of PROTAC libraries. Its thalidomide-based CRBN ligand is a well-characterized and widely utilized warhead, and the conjugate's reactive linker terminus allows for straightforward conjugation to a variety of target protein ligands [2]. This facilitates high-throughput synthesis and screening of diverse PROTAC candidates, accelerating hit identification and lead optimization in targeted protein degradation projects [2].

PROTACs with Established CRBN Pharmacology

The thalidomide scaffold in Conjugate 93 benefits from decades of clinical and pharmacological characterization. Research programs seeking to develop PROTACs with a predictable pharmacokinetic and pharmacodynamic profile may find this conjugate advantageous. The extensive literature on thalidomide and its analogs provides a rich foundation for understanding potential off-target effects, metabolism, and safety considerations when designing CRBN-based degraders [3].

Application
Selection Property
Validation Focus
Nuclear target degradation studies
CRBN E3 ligase recruitment
Nuclear protein degradation assay context
Modular PROTAC library synthesis
Reactive linker terminus for conjugation
Library screening and hit identification context
CRBN-based degrader research
Well-characterized thalidomide scaffold
Literature-supported IMiD pharmacology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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